![molecular formula C22H34O4 B025334 (E)-5-[(1R,2S,3R,4aR,8aR)-3-acetyloxy-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid CAS No. 19941-91-4](/img/structure/B25334.png)
(E)-5-[(1R,2S,3R,4aR,8aR)-3-acetyloxy-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solidagonic acid is a bicyclic diterpene carboxylic acid with the molecular formula C22H34O4. This compound is characterized by its bitter taste and unique structure, which includes an acetoxyl group and two double bonds .
Preparation Methods
Solidagonic acid is typically isolated from natural sources, specifically the roots of Solidago altissima L. The extraction process involves several steps, including solvent extraction and chromatographic purification . Synthetic routes for solidagonic acid are less common, but they generally involve the use of diterpene precursors and specific reaction conditions to achieve the desired structure .
Chemical Reactions Analysis
Solidagonic acid undergoes various chemical reactions, including:
Scientific Research Applications
Solidagonic acid has several scientific research applications:
Mechanism of Action
Solidagonic acid exerts its effects by inhibiting HSET motor activity, which is crucial for the proper functioning of mitotic spindles during cell division . This inhibition leads to the conversion of abnormal monopolar spindles to bipolar spindles, thereby suppressing cell death in fission yeast and enabling the reversion of mitotic spindles .
Comparison with Similar Compounds
Solidagonic acid is similar to other diterpenes such as kolavenic acid and kolavenol, which are also isolated from Solidago altissima L . solidagonic acid is unique due to its specific stereochemistry and the presence of an acetoxyl group . These structural differences contribute to its distinct chemical and biological properties.
Similar Compounds
- Kolavenic acid
- Kolavenol
Properties
CAS No. |
19941-91-4 |
|---|---|
Molecular Formula |
C22H34O4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(E)-5-[(1R,2S,3R,4aR,8aR)-3-acetyloxy-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid |
InChI |
InChI=1S/C22H34O4/c1-14(12-20(24)25)10-11-21(5)16(3)18(26-17(4)23)13-22(6)15(2)8-7-9-19(21)22/h8,12,16,18-19H,7,9-11,13H2,1-6H3,(H,24,25)/b14-12+/t16-,18-,19-,21+,22+/m1/s1 |
InChI Key |
DJEUHRRTZPCWNH-XDRWNGTKSA-N |
SMILES |
CC1C(CC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C)C)OC(=O)C |
Isomeric SMILES |
C[C@@H]1[C@@H](C[C@@]2([C@@H]([C@@]1(C)CC/C(=C/C(=O)O)/C)CCC=C2C)C)OC(=O)C |
Canonical SMILES |
CC1C(CC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


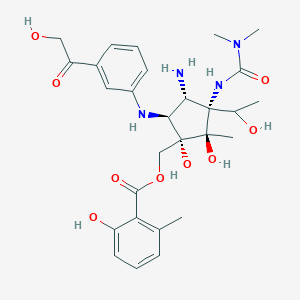
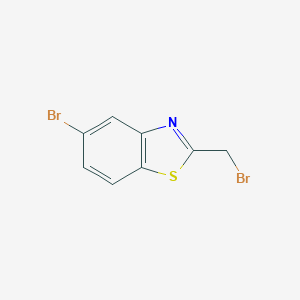

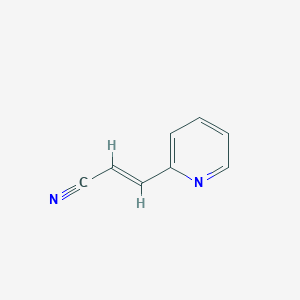
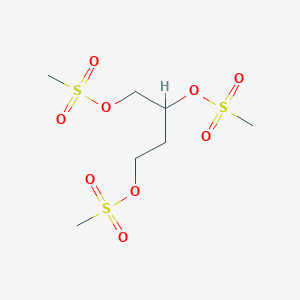

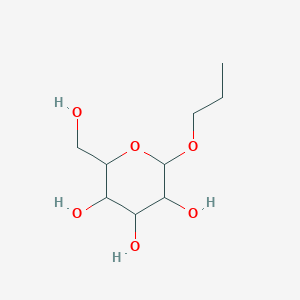
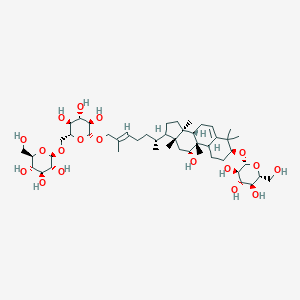

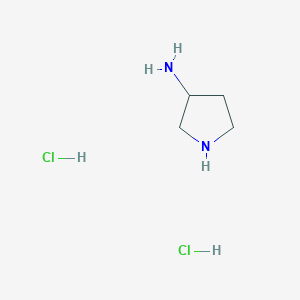
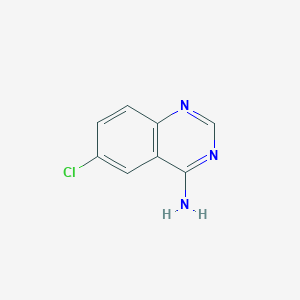
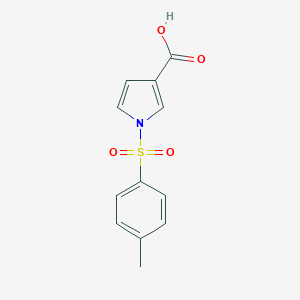
![(1R,2S,4R,5S)-6-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B25280.png)

